molecular formula C9H13ClO2 B14398700 Methyl chloro(2,2,3-trimethylcyclopropylidene)acetate CAS No. 89879-16-3

Methyl chloro(2,2,3-trimethylcyclopropylidene)acetate

Cat. No.: B14398700
CAS No.: 89879-16-3
M. Wt: 188.65 g/mol
InChI Key: GLWBYJRROFPAKZ-UHFFFAOYSA-N
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Description

Methyl chloro(2,2,3-trimethylcyclopropylidene)acetate is an organic compound with the molecular formula C₉H₁₃ClO₂. It is a derivative of cyclopropane, characterized by the presence of a chloro group and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl chloro(2,2,3-trimethylcyclopropylidene)acetate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl chloro(2,2,3-trimethylcyclopropylidene)acetate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

    Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia can be used under mild heating.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide can be employed, typically under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

    Nucleophilic Substitution: Substituted cyclopropylidene derivatives.

    Ester Hydrolysis: 2,2,3-trimethylcyclopropylideneacetic acid and methanol.

    Oxidation: Various oxidized products depending on the specific conditions and reagents used.

Scientific Research Applications

Methyl chloro(2,2,3-trimethylcyclopropylidene)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl chloro(2,2,3-trimethylcyclopropylidene)acetate involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl chloroacetate: Similar in structure but lacks the cyclopropylidene moiety.

    Ethyl chloroacetate: An ester with a similar functional group but different alkyl chain.

    Methyl 2-chloropropionate: Contains a chloro group and ester functionality but differs in the carbon skeleton.

Uniqueness

Methyl chloro(2,2,3-trimethylcyclopropylidene)acetate is unique due to its cyclopropylidene structure, which imparts distinct reactivity and steric properties

Properties

CAS No.

89879-16-3

Molecular Formula

C9H13ClO2

Molecular Weight

188.65 g/mol

IUPAC Name

methyl 2-chloro-2-(2,2,3-trimethylcyclopropylidene)acetate

InChI

InChI=1S/C9H13ClO2/c1-5-6(9(5,2)3)7(10)8(11)12-4/h5H,1-4H3

InChI Key

GLWBYJRROFPAKZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C(=O)OC)Cl)C1(C)C

Origin of Product

United States

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